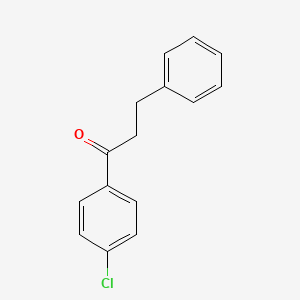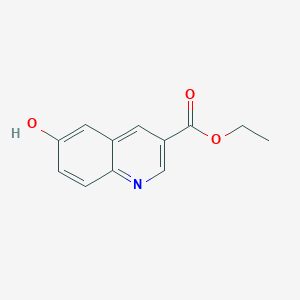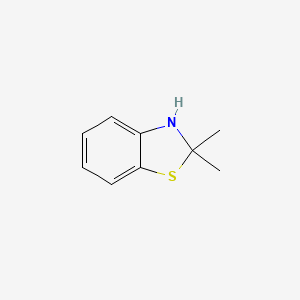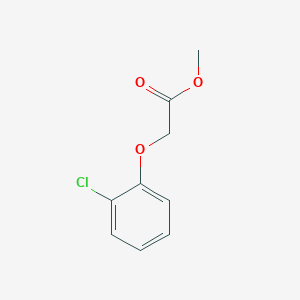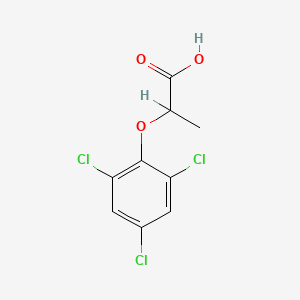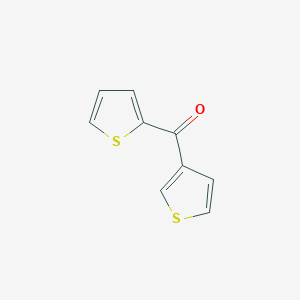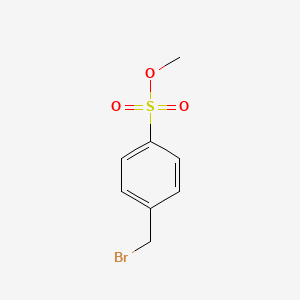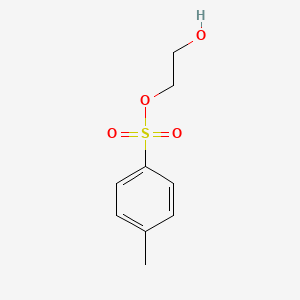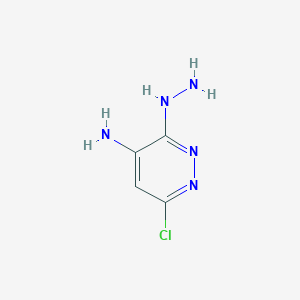
2-(5-Methoxy-1H-indol-3-yl)acetamide
説明
2-(5-Methoxy-1H-indol-3-yl)acetamide is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88879. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Melatonin Agonist and Physiological Studies
- Synthesis and Potency : A study by Duranti et al. (1992) synthesized 2-bromomelatonin, a close relative of 2-(5-Methoxy-1H-indol-3-yl)acetamide, demonstrating its high binding affinity and potency as a melatonin agonist. This compound showed enhanced activity in inhibiting spontaneous firing activity of cortical neurons and potentiating the inhibitory effect of GABA.
Molecular Modeling and Structural Analysis
- Crystallography and Docking : Baranova et al. (2012) Baranova et al. (2012) conducted a study involving crystallography and molecular modeling on a similar compound, focusing on its interaction with the melatonin-binding pocket of the MT1A receptor. This provides insights into the potential interactions and binding mechanisms of related compounds.
Antimicrobial and Antioxidant Properties
- Synthesis and Evaluation : Debnath and Ganguly (2015) Debnath and Ganguly (2015) synthesized derivatives of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamides and evaluated them for antibacterial and antifungal activities, indicating the potential of such compounds in antimicrobial applications.
Spectroscopy and Chemical Analysis
- Infrared Spectrum Study : Su Xue-ju (2015) Su Xue-ju (2015) performed a study on the IR spectrum of N-(5-methoxy indol-3-yl)ethyl Acetamide, a compound closely related to this compound, using density functional theory. This study is essential for understanding the chemical properties and behavior of such compounds.
COX-2 Inhibition and Imaging in Inflammatory Diseases
- Novel Imaging Agent Development : Uddin et al. (2020) [Uddin et al.
(2020)](https://consensus.app/papers/imaging-inflammation-osteoarthritis-using-watersoluble-uddin/db95e1f92b625d09a651b2225513a380/?utm_source=chatgpt) developed a novel imaging agent targeting COX-2, an inflammatory biomarker, using a hydrophilic analog of fluorocoxib A, which includes a similar indole acetamide structure. This agent proved useful for detecting COX-2 in inflammation and osteoarthritis models.
作用機序
Target of Action
The primary target of 2-(5-Methoxy-1H-indol-3-yl)acetamide is Ribosyldihydronicotinamide dehydrogenase [quinone] in humans . This enzyme plays a crucial role in the detoxification pathways and various biosynthetic processes .
Mode of Action
This compound interacts with its target enzyme, Ribosyldihydronicotinamide dehydrogenase [quinone], and serves as a quinone reductase . This interaction is involved in the conjugation reactions of hydroquinones, which are essential for detoxification pathways and various biosynthetic processes .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the detoxification pathways and various biosynthetic processes
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in detoxification pathways and various biosynthetic processes . By serving as a quinone reductase, it aids in the conjugation reactions of hydroquinones, which are crucial for these processes .
生化学分析
Biochemical Properties
2-(5-Methoxy-1H-indol-3-yl)acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with ribosyldihydronicotinamide dehydrogenase (quinone), an enzyme involved in redox reactions . The nature of these interactions often involves binding to active sites or influencing the enzyme’s activity, thereby affecting the overall biochemical pathway.
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects can result in altered cellular functions, such as changes in cell proliferation or apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific proteins and enzymes, altering their activity. For instance, its interaction with ribosyldihydronicotinamide dehydrogenase (quinone) can lead to enzyme inhibition, affecting the redox state of the cell . Additionally, it can influence gene expression by modulating transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, such as prolonged activation or inhibition of specific pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced cellular function or protection against oxidative stress. At higher doses, it can cause toxic or adverse effects, including cellular damage or apoptosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired outcome without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its interaction with ribosyldihydronicotinamide dehydrogenase (quinone) affects the redox balance within the cell, influencing metabolic pathways that depend on NADH/NAD+ ratios . These interactions can lead to changes in the levels of specific metabolites and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It can be actively transported across cell membranes or passively diffuse into cells. Once inside, it may bind to intracellular proteins, affecting its localization and accumulation . These processes determine the compound’s bioavailability and its ability to exert its effects on target cells.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the mitochondria, where it affects mitochondrial function and energy metabolism . Understanding its subcellular localization is crucial for elucidating its precise mechanisms of action.
特性
IUPAC Name |
2-(5-methoxy-1H-indol-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-15-8-2-3-10-9(5-8)7(6-13-10)4-11(12)14/h2-3,5-6,13H,4H2,1H3,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKLKIWPGSGBNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60293355 | |
| Record name | 2-(5-Methoxy-1H-indol-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60293355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2452-25-7 | |
| Record name | NSC88879 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88879 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(5-Methoxy-1H-indol-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60293355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(5-methoxy-1H-indol-3-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




